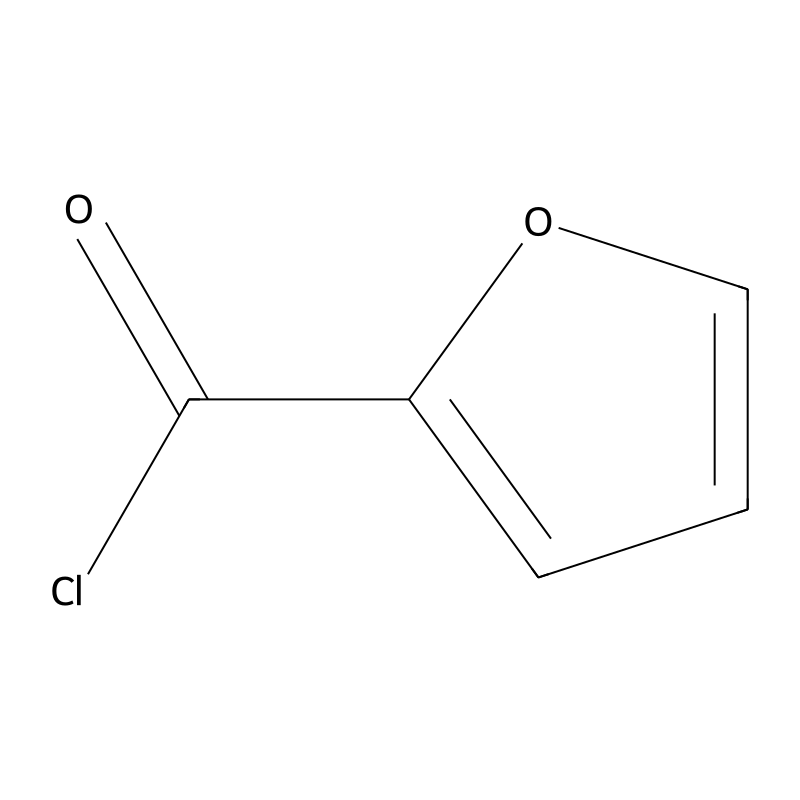

2-Furoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Characterization of Mixtures of Polyethoxylated Alcohols and Their Sulphates

Specific Scientific Field: Analytical Chemistry

Summary of the Application: 2-Furoyl chloride is used in the characterization of mixtures of polyethoxylated alcohols and their sulphates . This application is important in the analysis of these mixtures, which are commonly used in various industries.

Results or Outcomes: The outcomes of this application would be the successful characterization of the mixtures, which could provide valuable information about their composition and properties.

Synthesis of Various Pharmaceuticals

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: 2-Furoyl chloride has been used as a chemical intermediate in the synthesis of various pharmaceuticals . Examples include mometasone furoate, fluticasone furoate, diloxanide furoate, Ceftiofur (Excenel), mirfentanil, quinfamide, and diclofurime .

2-Furoyl chloride, also known as furan-2-carbonyl chloride, is an acyl chloride derived from furan. It is characterized by its chemical formula and a molecular weight of approximately 130.53 g/mol. This compound appears as a corrosive liquid that is significantly more irritating to the eyes than benzoyl chloride. Due to its reactive nature, 2-furoyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-parasitic agents .

2-Furoyl chloride is a corrosive and hazardous compound. It is essential to handle it with appropriate safety precautions:

- Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Causes severe skin burns and eye damage [].

- Flammability: Flash point of 85°C, indicating flammability [].

- Reactivity: Reacts violently with water and alcohols, releasing hydrochloric acid fumes [].

Safety Precautions:

- Wear personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling 2-furoyl chloride.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry place away from incompatible materials like water and alcohols.

- Dispose of waste according to local regulations.

2-Furoyl chloride is known for its reactivity typical of acyl chlorides. It readily undergoes nucleophilic acyl substitution reactions, reacting with alcohols and amines to form esters and amides, respectively. For example, it can react with alcohols to yield furoate esters and with amines to produce furoamide derivatives. Additionally, electrochemical studies have shown that controlled potential electrolyses of 2-furoyl chloride can generate products like 1,2-di(2-furyl)ethene-1,2-diol di(2-furoate) .

The biological activity of 2-furoyl chloride primarily arises from its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Notably, it is involved in producing mometasone furoate, a potent anti-inflammatory drug used in treating skin disorders and respiratory conditions. Other derivatives synthesized from 2-furoyl chloride exhibit anti-parasitic properties, making it valuable in developing treatments for amoebic infections .

The synthesis of 2-furoyl chloride was first reported in 1924 by Gelissen, who described the preparation method involving the refluxing of 2-furoic acid with excess thionyl chloride. This method allows for the conversion of the carboxylic acid into the corresponding acyl chloride efficiently . Other methods may include variations using different chlorinating agents or solvents to optimize yield and purity.

Uniqueness of 2-Furoyl Chloride: What sets 2-furoyl chloride apart from these compounds is its specific role as an acyl chloride that readily participates in reactions leading to various pharmaceutical intermediates. Its versatility as a reactive building block makes it essential in synthesizing complex drug molecules .

Interaction studies involving 2-furoyl chloride often focus on its reactivity with various nucleophiles. The compound's ability to react with hydroxyl groups has been explored in studies examining its interactions with polyethoxylated alcohols and their sulfates. Such investigations help understand its potential applications and reactivity patterns in synthetic organic chemistry .

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Corrosive;Irritant

Other CAS

527-69-5